molecular formula C15H11N3O3 B2708228 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 847021-86-7

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2708228
CAS No.: 847021-86-7
M. Wt: 281.271
InChI Key: FSDBBTBXAMNMDO-UHFFFAOYSA-N
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Description

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrrole and pyrazole rings followed by their subsequent coupling. One common method involves the reaction of 2-formylpyrrole with phenylhydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: 5-(2-carboxy-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(2-hydroxymethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
  • 2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid

Uniqueness

5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both pyrrole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential for multifunctional applications .

Properties

IUPAC Name

5-(2-formylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-10-12-7-4-8-17(12)14-13(15(20)21)9-16-18(14)11-5-2-1-3-6-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBBTBXAMNMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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